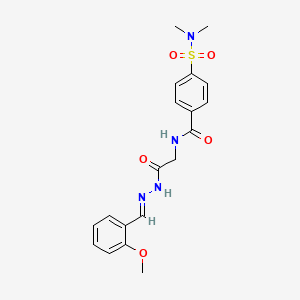
(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzamide derivative
- Functional Groups :
- Dimethylsulfamoyl group
- Methoxybenzylidene hydrazinyl moiety
- Oxoethyl side chain
This complex structure suggests multiple sites for interaction with biological targets, which may contribute to its pharmacological properties.
Antitumor Activity
Recent studies have demonstrated the compound's potential antitumor effects. For instance, it was evaluated against various human cancer cell lines using MTS cytotoxicity assays. The results indicated significant antiproliferative activity:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay |
| HCC827 (Lung Cancer) | 6.26 ± 0.33 | 2D Assay |
| MCF-7 (Breast Cancer) | 5.13 ± 0.97 | 3D Assay |
These findings suggest that the compound exhibits promising activity against lung and breast cancer cell lines, with lower IC50 values indicating higher potency .
Antiviral Activity
In addition to its antitumor properties, the compound has been investigated for antiviral activity, particularly against Hepatitis B Virus (HBV). A study highlighted that derivatives similar to this compound could enhance intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. The compound was subjected to in vitro and in vivo testing, showing potential as a novel anti-HBV agent .
The biological mechanisms underlying the activity of this compound appear to involve:
- Inhibition of Cell Proliferation : The compound's structural components may interfere with critical cellular pathways involved in cancer cell growth.
- Enhancement of Antiviral Responses : By increasing levels of specific antiviral proteins, it may enhance host defenses against viral infections.
Case Studies
-
Antitumor Efficacy Study :
- Researchers treated A549 lung cancer cells with varying concentrations of the compound over 48 hours.
- Results indicated a dose-dependent reduction in cell viability, confirming its potential as an effective anticancer agent.
-
Antiviral Mechanism Exploration :
- In a separate investigation focusing on HBV, the compound was shown to significantly reduce viral load in infected hepatocytes.
- The study emphasized its unique mechanism compared to existing antiviral therapies, suggesting a multi-target approach in viral inhibition.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-23(2)29(26,27)16-10-8-14(9-11-16)19(25)20-13-18(24)22-21-12-15-6-4-5-7-17(15)28-3/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUDLEQRQXLWIE-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














